molecular formula C11H24N2S B7808918 N-[3-(Diethylamino)propyl]thiolan-3-amine

N-[3-(Diethylamino)propyl]thiolan-3-amine

Cat. No.: B7808918
M. Wt: 216.39 g/mol
InChI Key: ZORJXUJOUCBXRN-UHFFFAOYSA-N
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Description

N-[3-(Diethylamino)propyl]thiolan-3-amine is an organic compound with the molecular formula C12H26N2S This compound is characterized by the presence of a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, attached to a propane-1,3-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Diethylamino)propyl]thiolan-3-amine typically involves the reaction of tetrahydrothiophene with diethylamine and a suitable alkylating agent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts such as palladium or nickel can also enhance the reaction rate and selectivity. The final product is usually purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Diethylamino)propyl]thiolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(Diethylamino)propyl]thiolan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(Diethylamino)propyl]thiolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrahydrothiophene ring may play a crucial role in the binding affinity and specificity of the compound. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(Diethylamino)propyl]thiolan-3-amine is unique due to the presence of the sulfur-containing tetrahydrothiophene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N',N'-diethyl-N-(thiolan-3-yl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2S/c1-3-13(4-2)8-5-7-12-11-6-9-14-10-11/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORJXUJOUCBXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC1CCSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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